Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

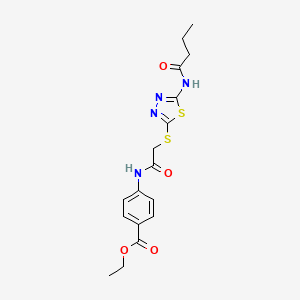

The compound ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate features a 1,3,4-thiadiazole core substituted with a butyramido group (a four-carbon alkylamide) at the 5-position. This heterocyclic ring is linked via a thioacetamido bridge to an ethyl benzoate ester. The structure combines lipophilic (butyramido, benzoate) and hydrogen-bonding (acetamido, thiadiazole) motifs, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

ethyl 4-[[2-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S2/c1-3-5-13(22)19-16-20-21-17(27-16)26-10-14(23)18-12-8-6-11(7-9-12)15(24)25-4-2/h6-9H,3-5,10H2,1-2H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZXXWCMSATARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Butyramido Group: The thiadiazole ring is then reacted with butyric anhydride to introduce the butyramido group.

Formation of the Acetamido Linker: The intermediate compound is then reacted with ethyl 4-aminobenzoate in the presence of an appropriate coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamido linkage.

Final Esterification: The final step involves esterification to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiadiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and butyramido groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Reduced forms of the benzoate ester and thiadiazole ring.

Substitution: Substituted derivatives at the acetamido or butyramido positions.

Scientific Research Applications

Thiadiazole derivatives, including Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, have been studied for various biological activities:

- Antimicrobial Properties : Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. This property is particularly valuable in developing new antibiotics and antifungal agents.

- Anticancer Effects : Research has shown that certain thiadiazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

- Anti-inflammatory Actions : Some derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Therapeutic Potential

The therapeutic potential of this compound can be summarized as follows:

- Antimicrobial Agent : Its efficacy against resistant strains of bacteria positions it as a promising candidate for new antibiotics.

- Cancer Therapeutics : The ability to target cancer cells selectively suggests its use in cancer therapies, potentially in combination with existing treatments to enhance efficacy.

- Anti-inflammatory Drug Development : Its anti-inflammatory properties could lead to applications in treating conditions like arthritis or other chronic inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study conducted by Shan-Mei Xia (2009) reported the synthesis of various thiadiazole derivatives and their evaluation for antimicrobial activity. The findings indicated that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antibiotics .

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry explored the anticancer potential of thiadiazole derivatives. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of thiadiazole derivatives revealed that they could inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in managing inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Variations

The table below summarizes key differences between the target compound and analogs:

2.2. Key Observations

- Substituent Effects: Butyramido vs. However, bulky aromatic groups (e.g., benzylsulfanyl in ) could hinder solubility . Thioacetamido Linker: The thioether bridge in the target compound and analogs (e.g., Compound 44) may confer metabolic stability compared to ester or amine linkages .

Biological Activity Trends :

- Thiadiazoles with small alkyl/amide substituents (e.g., piperidinyl acetamide in ) show CNS activity, while aromatic substituents (e.g., 4-methoxybenzamido in ) correlate with reduced cytotoxicity. The target compound’s butyramido group may balance lipophilicity and hydrogen bonding for optimized bioactivity.

Synthetic Considerations :

Research Implications

- Testing against standard cell lines (e.g., A549, MCF7) is recommended.

- Optimization Opportunities :

- Solubility : Introducing polar groups (e.g., hydroxyl, carboxyl) to the benzoate or butyramido moiety could improve aqueous solubility.

- Stability : Replacing the ethyl ester with a methyl or tert-butyl group may enhance metabolic stability .

Biological Activity

Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound derived from the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl 4-amino benzoate with thioacetic acid derivatives and butyramide. The general synthetic route can be summarized as follows:

- Formation of Thiadiazole Derivative : The initial step involves the synthesis of the thiadiazole ring through cyclization reactions of suitable precursors such as thiosemicarbazides and isothiocyanates.

- Acylation : The resulting thiadiazole is then acylated with butyramide to introduce the butyramido group.

- Esterification : Finally, esterification with ethyl chloroacetate yields the target compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have reported that thiadiazole derivatives possess cytotoxic effects against cancer cell lines. For instance:

- IC50 Values : Compounds similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines .

- Mechanisms : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with cellular signaling pathways involved in proliferation and apoptosis .

Insecticidal Activity

Thiadiazole derivatives have also been investigated for their insecticidal properties. A series of compounds were synthesized and tested against various phytopathogenic fungi and insect pests. Notably, some derivatives exhibited higher efficacy than traditional insecticides .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing that modifications at the C-5 position significantly enhanced activity .

- Cytotoxicity Assays : In vitro assays demonstrated that certain analogs induced apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential, suggesting a promising therapeutic avenue for cancer treatment .

Research Findings Summary Table

| Biological Activity | Test Organisms/Cell Lines | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Varies | Cell wall synthesis inhibition |

| Anticancer | MCF-7, A549 | 0.28 - 4.27 µg/mL | Tubulin inhibition |

| Insecticidal | Various fungi | High efficacy compared to controls | Disruption of metabolic pathways |

Q & A

Basic: What are the critical steps in synthesizing Ethyl 4-(2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and how can purity be ensured?

Answer:

The synthesis involves:

Thiadiazole Core Formation : Reacting butyramido-substituted thiosemicarbazide with a halogenating agent (e.g., POCl₃) to generate the 1,3,4-thiadiazol-2-thiol intermediate .

Thioether Bond Formation : Nucleophilic substitution of the thiol group with chloroacetyl chloride to form the thioacetamide bridge .

Esterification : Coupling the intermediate with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC or HPLC .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., thiadiazole protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 463.51 for C₁₉H₂₂N₄O₄S₂) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability .

Advanced: How can structure-activity relationships (SAR) be investigated for anticancer activity?

Answer:

Derivatization : Modify substituents (e.g., replace butyramido with other acyl groups) to evaluate impact on cytotoxicity .

Enzyme Assays : Test inhibition of kinases (e.g., CDK1/GSK3β) using fluorescence-based assays .

Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding modes to targets like tubulin or DNA topoisomerases .

Cell-Based Studies : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) to identify selectivity trends .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:

Standardize Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing, MTT for cytotoxicity) to minimize variability .

Control Variables : Account for differences in solvent (DMSO vs. saline), concentration ranges, and cell passage numbers .

Mechanistic Studies : Perform transcriptomic/proteomic profiling to identify primary vs. off-target effects .

Advanced: What experimental designs are recommended for in vivo toxicity profiling?

Answer:

Acute Toxicity : OECD 423 guidelines—dose rodents (e.g., mice) at 300–2000 mg/kg, monitor mortality and organ histopathology for 14 days .

Subchronic Studies : 28-day repeated dosing (oral gavage) with hematological/biochemical markers (AST, ALT, creatinine) .

Bioavailability Optimization : Use nanoformulations (liposomes, PLGA nanoparticles) to enhance solubility and tissue penetration .

Advanced: What methodological approaches optimize bioactivity against resistant pathogens?

Answer:

Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Efflux Pump Inhibition : Assess activity in strains overexpressing AcrAB-TolC (E. coli) using phenylalanine-arginine β-naphthylamide (PAβN) .

Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to quantify disruption of bacterial membranes .

Advanced: How do heterocyclic components (thiadiazole, benzoate) influence biological activity?

Answer:

- Thiadiazole : Enhances π-π stacking with DNA/enzyme active sites; sulfur atoms improve redox-modulating activity .

- Benzoate Ester : Increases lipophilicity (logP ~2.5), facilitating membrane penetration. Hydrolysis to carboxylic acid in vivo may alter pharmacokinetics .

Basic: Which methods are used to monitor reaction progress during synthesis?

Answer:

- TLC : Use silica plates with UV visualization (Rf ~0.4 in ethyl acetate/hexane 1:1) .

- In-situ IR : Track carbonyl (1700 cm⁻¹) and amide (1650 cm⁻¹) band formation .

- LC-MS : Confirm intermediate masses in real-time .

Advanced: What strategies improve bioavailability for preclinical development?

Answer:

Prodrug Design : Convert ester to carboxylic acid for salt formation (e.g., sodium/potassium salts) .

Cocrystallization : Use coformers (succinic acid) to enhance solubility and dissolution rates .

Metabolic Stability : Assess hepatic microsome clearance; introduce fluorine substituents to block CYP450 oxidation .

Advanced: How to design comparative studies with structural analogs?

Answer:

Select Analogs : Compare with compounds sharing thiadiazole cores but differing in substituents (e.g., 5-phenyl vs. 5-chloro derivatives) .

Benchmark Activities : Use standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) .

Computational Analysis : Perform QSAR modeling to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.